molecular formula C11H13ClN4O B279621 (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

カタログ番号: B279621
分子量: 252.7 g/mol
InChIキー: PRWXKUXHODZJIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDM and is a pyrazole-based molecule.

作用機序

CDM inhibits GSK-3β and CDK5 by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their substrates, thereby inhibiting their activity. The inhibition of GSK-3β has been found to be particularly important in the treatment of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
CDM has been found to have several biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a protein that plays a key role in cell adhesion and signaling. CDM has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

実験室実験の利点と制限

One of the main advantages of CDM is its potency as an enzyme inhibitor. It has been found to be effective at low concentrations, making it a useful tool for studying the role of GSK-3β and CDK5 in various cellular processes. However, one limitation of CDM is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for the study of CDM. One potential application is in the treatment of Alzheimer's disease, as the inhibition of GSK-3β has been found to have neuroprotective effects. CDM may also have potential applications in the treatment of other diseases, such as cancer and diabetes. Further research is needed to fully understand the biochemical and physiological effects of CDM and its potential applications in scientific research.

合成法

The synthesis of CDM involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.

科学的研究の応用

CDM has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

特性

分子式

C11H13ClN4O

分子量

252.7 g/mol

IUPAC名

(4-chloro-2,5-dimethylpyrazol-3-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C11H13ClN4O/c1-6-5-7(2)16(13-6)11(17)10-9(12)8(3)14-15(10)4/h5H,1-4H3

InChIキー

PRWXKUXHODZJIM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=C(C(=NN2C)C)Cl)C

正規SMILES

CC1=CC(=NN1C(=O)C2=C(C(=NN2C)C)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。